![molecular formula C24H23N3O3S B3297353 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895440-25-2](/img/structure/B3297353.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds have been found to have significant anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Synthesis of Metal Complexes
Benzothiazole derivatives can be used in the synthesis of metal complexes . These complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer .
Pro-Drug Modifying Agent
This compound can act as an intermediary for synthesizing modifying agents for different pro-drugs .
Antibacterial Activity
Heterocyclic compounds containing nitrogen and sulphur, such as benzothiazoles, exhibit a wide variety of biological activities including antibacterial activity .
Antifungal Activity
Benzothiazole-based compounds also show antifungal properties .
Antitumor Activity
These compounds have been found to have antitumor activity .
Anti-HIV Activity
Benzothiazole-based compounds can also exhibit anti-HIV activity .
Synthesis of Lanthanide Complexes
Benzothiazole derivatives can be used in the synthesis of lanthanide complexes .
Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target similar biochemical pathways.
Mode of Action
tuberculosis , suggesting that this compound may interact with its targets in a similar manner, leading to the inhibition of bacterial growth.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of bacterial growth and proliferation.
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-11-16(2)22-19(12-15)26-24(31-22)27(14-17-7-6-10-25-13-17)23(28)18-8-5-9-20(29-3)21(18)30-4/h5-13H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYKMNPLJMOJKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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